2,4-Dichloro-3-methyl-6-nitrophenol
Overview
Description
2,4-Dichloro-3-methyl-6-nitrophenol is a hydrocarbon solvent with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is used in the synthesis of nitrotoluene and as an intermediate in the production of chlorinated phenols . This compound is known for its applications in various industrial processes, particularly in the production of organic solvents such as carbon tetrachloride and nitrobenzene .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of nitrotoluene and as an intermediate in the production of chlorinated phenols .
Mode of Action
It is known that the chlorination of this compound can be achieved by reacting 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas . This suggests that the compound may interact with its targets through a chlorination mechanism.
Biochemical Pathways
Given its use in the synthesis of nitrotoluene and chlorinated phenols , it may be involved in the biochemical pathways related to these compounds.
Result of Action
Given its use in the synthesis of nitrotoluene and chlorinated phenols , it may contribute to the molecular and cellular effects associated with these compounds.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3-methyl-6-nitrophenol can be synthesized through the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst . The reaction involves the use of KOH/H2O and achieves a yield of 95-99% based on 2,3,6-trichloro-4-nitrotoluene, with a purity of over 95% .
Industrial Production Methods: The industrial production of this compound involves the chlorination of 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas . This process produces 2,4,6-trichlorophenol and 2,4-dichlorophenol as by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-methyl-6-nitrophenol undergoes various chemical reactions, including:
Chlorination: Reacting with hydrochloric acid and chlorine gas to produce trichlorophenols.
Hydrolysis: Using KOH/H2O to achieve high yields of the compound.
Common Reagents and Conditions:
Hydrochloric Acid and Chlorine Gas: Used for chlorination reactions.
KOH/H2O: Employed in hydrolysis reactions.
Major Products Formed:
- 2,4,6-Trichlorophenol
- 2,4-Dichlorophenol
- Trichlorophenols (various isomers)
Scientific Research Applications
2,4-Dichloro-3-methyl-6-nitrophenol is utilized in several scientific research applications, including:
- Chemistry: As an intermediate in the synthesis of nitrotoluene and chlorinated phenols .
- Biology: Used in studies involving hydrocarbon solvents and their effects .
- Medicine: Investigated for its potential use in pharmaceutical formulations .
- Industry: Widely used in the production of organic solvents such as carbon tetrachloride and nitrobenzene .
Comparison with Similar Compounds
- 2,4-Dichloro-6-nitrophenol
- 2,6-Dichloro-3-methyl-4-nitrophenol
- 3,5-Dichloro-4-hydroxybenzaldehyde
Uniqueness: 2,4-Dichloro-3-methyl-6-nitrophenol is unique due to its specific molecular structure and its ability to undergo chlorination and hydrolysis reactions with high yields and purity . Its applications in the production of organic solvents and as an intermediate in various chemical processes further highlight its distinct properties .
Properties
IUPAC Name |
2,4-dichloro-3-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-4(8)2-5(10(12)13)7(11)6(3)9/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRJHMTAZXHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885775 | |
Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-27-4 | |
Record name | 2,4-Dichloro-3-methyl-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39549-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039549274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing 2,4-Dichloro-3-methyl-6-nitrophenol?
A1: The research highlights a practical approach for synthesizing this compound. This method involves the hydrolysis of a chlorinated p-nitrotoluene mixture. The chlorination reaction utilizes a phase transfer catalyst and primarily yields 2,3,6-trichloro-4-nitrotoluene [, ]. Subsequent hydrolysis of this mixture using KOH/H2O leads to the formation of the desired this compound with high yield (95-99%) and purity (>95%) [].
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